

A Technical Guide to the Physicochemical Properties of (-)-Epiafzelechin

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Compound of Interest		
Compound Name:	(-)-Epiafzelechin	
Cat. No.:	B191172	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Epiafzelechin is a flavan-3-ol, a class of flavonoids renowned for their diverse biological activities. It is a catechin derivative with a (2R,3R)-configuration.[1] As a plant metabolite, (-)-Epiafzelechin is found in various natural sources, including but not limited to Camellia sinensis (tea), Celastrus paniculatus, and the root bark of Cassia sieberiana.[1][2][3] The growing interest in its potential therapeutic applications, such as its anti-inflammatory and antioxidant properties, necessitates a thorough understanding of its physicochemical characteristics.[2][3] [4] This technical guide provides a comprehensive overview of the core physicochemical properties of (-)-Epiafzelechin, complete with quantitative data, detailed experimental protocols, and visualizations of potential signaling pathways.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key quantitative data for **(-)-Epiafzelechin**.

General and Physical Properties



Property	Value	Source
Molecular Formula	C15H14O5	PubChem[1]
Molecular Weight	274.27 g/mol	PubChem[1]
Physical Description	Solid, White to off-white powder	Human Metabolome Database, ChemicalBook[1][5]
Melting Point	240 - 243 °C	Human Metabolome Database[1]
241 °C (decomposed)	ChemicalBook[5][6]	
248-251 °C	CAS Common Chemistry[7]	_
Boiling Point (Predicted)	583.4 ± 50.0 °C	ChemicalBook[5][6]
Density (Predicted)	1.492 ± 0.06 g/cm ³	ChemicalBook[5][6]

Solubility and Partitioning

Property	Value	Source
Water Solubility (Estimated)	8200 mg/L @ 25 °C	The Good Scents Company[8]
Solubility in Organic Solvents	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemicalBook[5][6]
logP (o/w) (Estimated)	1.090	The Good Scents Company[8]

Acidity and Spectral Data

Property	Value	Source
pKa (Strongest Acidic, Predicted)	9.15	Human Metabolome Database[9]
Collision Cross Section	159.4 Ų ([M+H]+)	PubChem[1]
UV-Vis Spectra	λmax typically around 280 nm in methanol	General flavonoid property



Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties are crucial for reproducibility and validation of research findings. Below are representative methodologies for key experiments.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid **(-)-Epiafzelechin** transitions to a liquid.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry (-)-Epiafzelechin is packed into a capillary tube to a height of 1-2 mm. The tube is sealed at one end.[10]
- Apparatus: A calibrated melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) close to the expected melting point.[11]
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[10]
- Data Analysis: The melting point is reported as a range of temperatures. For a pure compound, this range is typically narrow.

Determination of Aqueous Solubility (Shake-Flask Method)



Objective: To determine the saturation concentration of **(-)-Epiafzelechin** in water at a specific temperature.

Methodology:

- Sample Preparation: An excess amount of solid (-)-Epiafzelechin is added to a known volume of distilled water in a sealed flask.[12]
- Equilibration: The flask is agitated in a constant temperature water bath or shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]
- Sample Processing: The suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a fine-pore filter (e.g., 0.45 μm) to remove any remaining solid particles.[9]
- Quantification: The concentration of (-)-Epiafzelechin in the clear filtrate is determined using
 a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC)
 with UV detection or UV-Vis spectrophotometry.[3][9]
- Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/L or μg/mL).

Spectroscopic Analysis

Objective: To obtain spectral data for structural elucidation and quantification.

- a) UV-Vis Spectroscopy:
- Sample Preparation: A dilute solution of **(-)-Epiafzelechin** is prepared in a suitable solvent (e.g., methanol or ethanol).
- Analysis: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer. The solvent is used as a blank.
- Data Interpretation: The wavelength of maximum absorbance (λmax) is determined. Flavonoids typically exhibit two major absorption bands in the UV-Vis region.
- b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

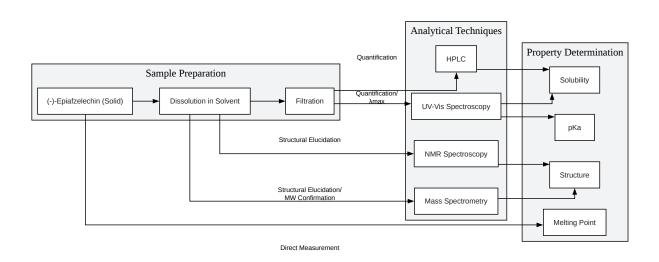


- Sample Preparation: A sufficient amount of (-)-Epiafzelechin (typically 5-25 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).[13] The solution is transferred to an NMR tube.
- Analysis: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
- Data Interpretation: The chemical shifts, coupling constants, and integration of the signals
 are analyzed to confirm the molecular structure of (-)-Epiafzelechin.
- c) Mass Spectrometry (MS):
- Sample Preparation: A dilute solution of **(-)-Epiafzelechin** is prepared and introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS).[1]
- Analysis: Mass spectra are acquired in both positive and negative ionization modes. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns.
- Data Interpretation: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are used to confirm the molecular weight and aid in structural elucidation.[3]

Potential Signaling Pathways

While the specific signaling pathways of **(-)-Epiafzelechin** are still under active investigation, its structural similarity to the well-studied flavanol, (-)-Epicatechin, suggests potential involvement in similar cellular mechanisms. The following diagrams illustrate these hypothesized pathways.

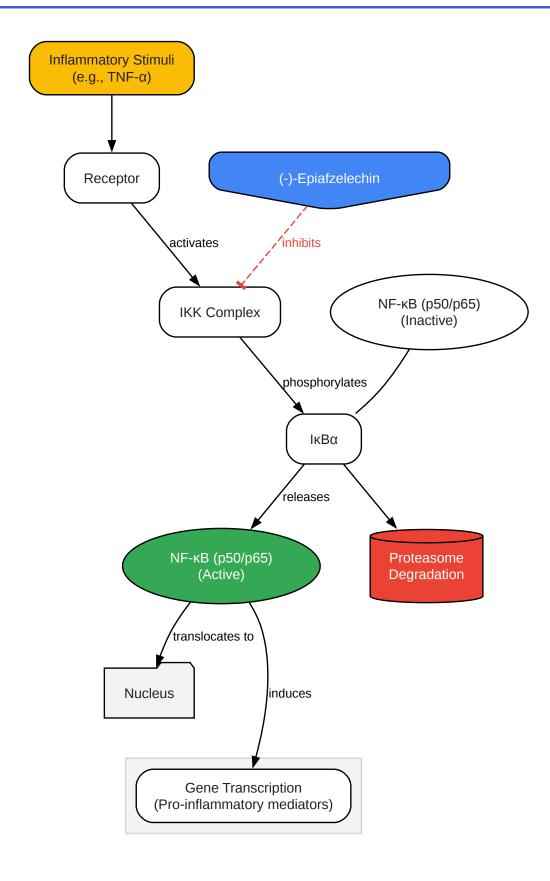




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Caption: Experimental workflow for determining physicochemical properties.

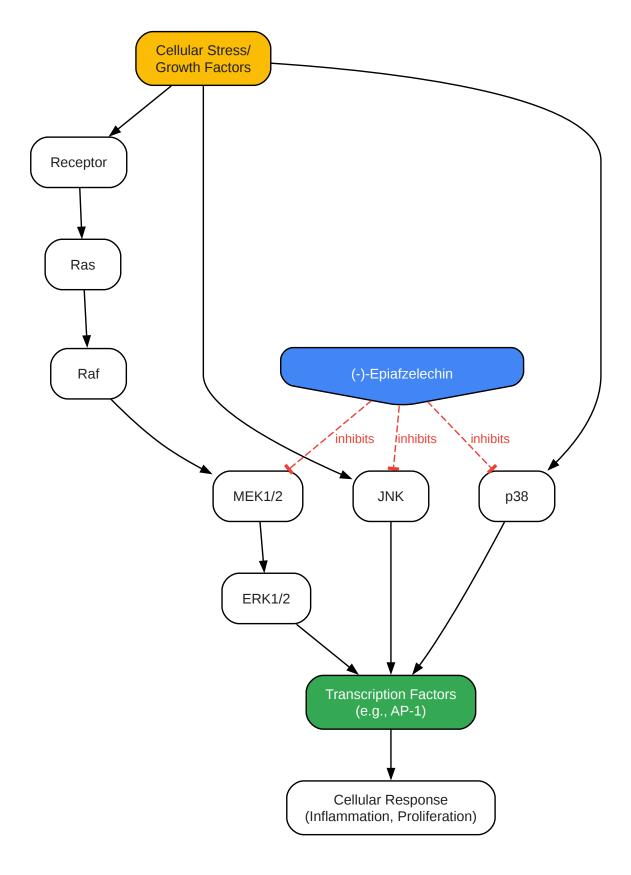




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Caption: Hypothesized inhibition of the NF-kB signaling pathway.





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Caption: Potential modulation of MAPK signaling pathways.



Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **(-)-Epiafzelechin**. The compiled data and representative experimental protocols offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. While the precise molecular mechanisms of **(-)-Epiafzelechin** are an area of ongoing research, the hypothesized signaling pathways, based on its structural similarity to **(-)-Epicatechin**, provide a rational basis for further investigation into its therapeutic potential. A comprehensive grasp of these fundamental properties is paramount for the successful translation of this promising natural compound into future clinical applications.

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